molecular formula C20H21FN2OS B2758971 N-[(4-fluorophenyl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide CAS No. 851412-13-0

N-[(4-fluorophenyl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide

Cat. No.: B2758971
CAS No.: 851412-13-0
M. Wt: 356.46
InChI Key: FYIUHYOJLYIWJB-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide is a synthetic organic compound designed for research applications. This molecule is built on a versatile scaffold that combines a 4-fluorobenzyl group, an acetamide linker, and a 1-propylindole system connected via a sulfide bridge. The strategic inclusion of these moieties suggests potential for diverse biological activity and makes it a candidate for investigation in medicinal chemistry and chemical biology. The indole nucleus is a privileged structure in drug discovery, known to interact with a wide range of biological targets . Its presence in this compound, specifically substituted at the C-3 position, is a common feature in molecules with documented pharmacological profiles. The acetamide functional group is a prevalent and important pharmacophore in many active compounds. For instance, N-(substituted phenyl)acetamide derivatives have been extensively studied and are found in molecules with various activities, such as protease inhibition and herbicide action . Furthermore, the 4-fluorophenyl ring is a frequent substituent in bioactive molecules designed to optimize properties like binding affinity and metabolic stability . This product is intended for use by qualified researchers in laboratory settings only. Specific applications for this compound could include, but are not limited to, hit-to-lead optimization in drug discovery programs, structure-activity relationship (SAR) studies to explore the role of its individual molecular features , and as a chemical intermediate for the synthesis of more complex structures. Researchers may also investigate its potential as an inhibitor of specific enzymes or cellular pathways. Note: This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-(1-propylindol-3-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2OS/c1-2-11-23-13-19(17-5-3-4-6-18(17)23)25-14-20(24)22-12-15-7-9-16(21)10-8-15/h3-10,13H,2,11-12,14H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYIUHYOJLYIWJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)SCC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide typically involves the reaction of 4-fluorobenzyl chloride with 1-propylindole-3-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the reaction conditions and reagents used .

Scientific Research Applications

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit promising anticancer activity. For instance, studies have shown that modifications in the indole and phenyl groups can enhance cytotoxic effects against various cancer cell lines. The compound's ability to inhibit tumor growth can be attributed to its interaction with specific cellular pathways involved in cancer proliferation.

Case Study:
A study evaluated the cytotoxic effects of related compounds on different cancer cell lines, revealing that those with electron-donating groups demonstrated enhanced activity. This suggests that N-[(4-fluorophenyl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide may similarly influence tumor cell viability.

Antimicrobial Activity

The compound's structural attributes suggest potential antimicrobial properties. Research on related indole derivatives has shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

PathogenMIC (μg/mL)Notes
Staphylococcus aureus0.22 - 0.25Synergistic effects noted
Escherichia coli0.30 - 0.35Effective against biofilm

Anticancer Evaluation

In vitro studies have assessed the efficacy of this compound against several cancer cell lines. Results indicated significant growth inhibition, particularly in colon cancer cells (HT29), where IC50 values were reported below 2 μM.

Antimicrobial Testing

A comparative study on similar compounds demonstrated effective antimicrobial activity, with certain derivatives showing MIC values as low as 0.22 μg/mL against Staphylococcus aureus. This suggests that modifications in the compound's structure can lead to enhanced antimicrobial properties.

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Acetamide Derivatives

Compound Name / ID Key Substituents Biological Target / Activity Reference
Target Compound 4-fluorophenylmethyl, 1-propylindol-3-sulfanyl Not explicitly stated (inferred: receptor modulation) N/A
VUAA-1 4-ethylphenyl, 4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl Orco agonist (olfactory receptor)
OLC-12 4-isopropylphenyl, 4-ethyl-5-(4-pyridinyl)-1,2,4-triazol-3-yl Orco agonist
iCRT3 2-(4-ethylphenyl)-5-methyloxazol-4-ylmethyl, phenethyl Wnt/β-catenin pathway inhibitor (anti-inflammatory)
Compound 4f () 5-(4-fluorostyryl), 2-(4-fluorophenyl), 3-(trifluoroacetyl)-1H-indol-7-yl Tested in pLDH assay (antimalarial potential)
N-((1-(phenyl-sulfonyl)-1H-indol-3-yl)methyl)acetamide Phenyl-sulfonyl, indol-3-ylmethyl Spectroscopic analysis (structural characterization)
FOE 5043 () 4-fluorophenyl, 5-(trifluoromethyl)-1,3,4-thiadiazol-2-yloxy Pesticide

Key Structural Variations and Implications

Core Scaffold : All compounds share an acetamide backbone but differ in substituents.

  • The target compound employs a 1-propylindole-sulfanyl group, which contrasts with the triazolyl (VUAA-1, OLC-12) or oxazolyl (iCRT3) heterocycles in other analogues. These heterocycles are critical for target specificity; e.g., triazoles in VUAA-1 enhance Orco receptor binding , while iCRT3’s oxazole disrupts β-catenin/TCF interactions .
  • Fluorophenyl groups are common (target compound, 4f, FOE 5043) and likely improve metabolic stability and binding affinity via hydrophobic and electronic effects.

Biological Activities: Orco Agonists (VUAA-1, OLC-12): These compounds activate insect olfactory receptors, suggesting the target compound’s indole-sulfanyl group could be tailored for similar neuro-modulatory applications . Wnt Pathway Inhibition (iCRT3): The oxazole-phenethyl substituents in iCRT3 enable selective β-catenin binding, highlighting how divergent substituents redirect activity toward anti-inflammatory pathways . Antimalarial Potential (4f): The fluorostyryl and trifluoroacetyl groups in 4f may disrupt parasite metabolism, as evidenced by pLDH assay results .

Spectroscopic and Synthetic Insights: The phenyl-sulfonyl indole derivative () underwent detailed spectroscopic analysis, revealing how electron-withdrawing groups (e.g., sulfonyl) alter electronic properties compared to the target compound’s sulfanyl group .

Biological Activity

N-[(4-fluorophenyl)methyl]-2-[(1-propyl-1H-indol-3-yl)sulfanyl]acetamide, a compound with a complex structure, has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is defined by its unique chemical structure, which includes:

  • Aromatic ring : The presence of a 4-fluorophenyl group enhances its lipophilicity.
  • Indole moiety : The indole structure is known for its diverse biological activities.
  • Thioether linkage : The sulfanyl group is crucial for the compound's interaction with biological targets.

The molecular formula can be represented as C19H20FN2SC_{19}H_{20}FN_2S with a molecular weight of approximately 334.44 g/mol.

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

  • Antimicrobial Activity : Preliminary studies suggest that related compounds show significant antimicrobial properties against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds range from 0.22 to 0.25 μg/mL, indicating potent activity .
  • Anticancer Potential : Compounds with similar structures have been investigated for their anticancer properties. They may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways .
  • Neuroprotective Effects : Some derivatives have demonstrated neuroprotective effects in models of neurodegenerative diseases, potentially through antioxidant mechanisms and modulation of neurotransmitter systems .

Biological Activity Data

The following table summarizes the biological activities reported for this compound and related compounds:

Activity TypeTarget Pathogen/Cell TypeMIC/IC50 ValuesReference
AntimicrobialStaphylococcus aureus0.22 - 0.25 μg/mL
AnticancerVarious cancer cell linesIC50 values < 10 μM
NeuroprotectiveNeuronal cell linesIC50 > 60 μM

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluating several derivatives showed that certain modifications to the indole structure significantly enhanced antimicrobial efficacy, suggesting that this compound could be optimized for better activity against resistant strains .
  • Cancer Research : In vitro studies indicated that the compound could inhibit the growth of various cancer cell lines, with mechanisms involving the disruption of cell cycle progression and induction of apoptosis. The most active derivatives exhibited IC50 values below 10 μM, highlighting their potential as therapeutic agents in oncology .
  • Neuroprotection : Research on neuroprotective effects demonstrated that compounds with similar scaffolds could reduce oxidative stress in neuronal cells, thereby preventing neurodegeneration associated with diseases like Alzheimer's and Parkinson's .

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